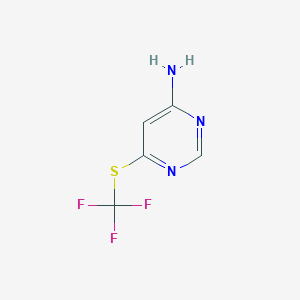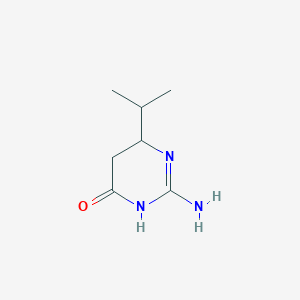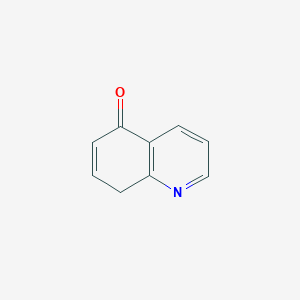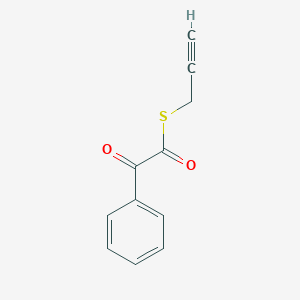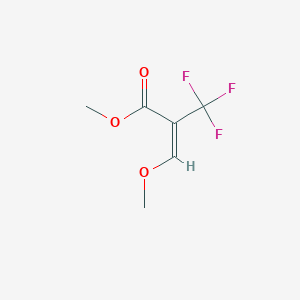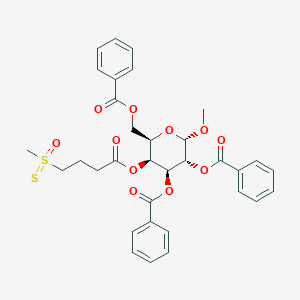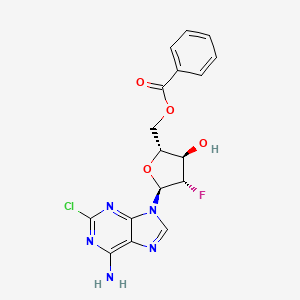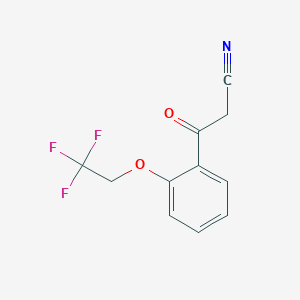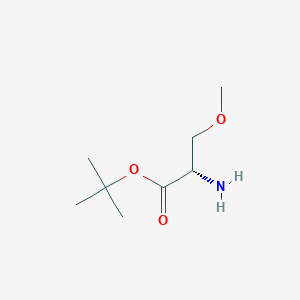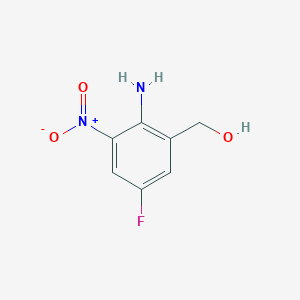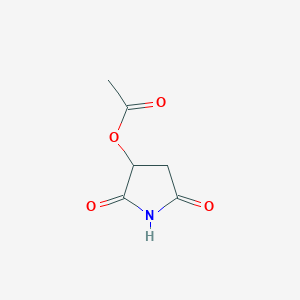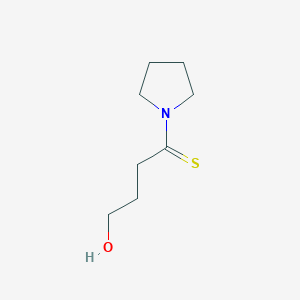![molecular formula C9H11BrN2 B12863315 3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is a heterocyclic compound that features a bromine atom attached to a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine typically involves multi-step reactions. One common method includes the chlorination of a precursor compound followed by bromination using hydrobromic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study its effects on biological systems and its potential as a drug candidate
Mécanisme D'action
The mechanism of action of 3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
Pyrrolopyrazine Derivatives: These compounds also feature a fused ring system and have been studied for their synthetic and biological properties.
Uniqueness
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is unique due to the presence of the bromine atom, which can be readily substituted to create a wide range of derivatives. This versatility makes it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H11BrN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-7-3-1-2-4-11-9(7)12-6-8/h5-6H,1-4H2,(H,11,12) |
Clé InChI |
DLBALAHQAKARTO-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC2=C(C1)C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


